![B1575184 Receptor tyrosine-protein kinase erbB-2 (665-673)](/img/no-structure.png)
Receptor tyrosine-protein kinase erbB-2 (665-673)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Receptor tyrosine-protein kinase erbB-2
Scientific Research Applications
Understanding ErbB-2 in Cancer Pathogenesis
ErbB-2, also known as HER2/neu, is a crucial member of the ErbB family of receptor tyrosine kinases. It plays a significant role in the development and progression of various cancers through the regulation of cell proliferation, survival, and differentiation. Overexpression of ErbB-2 is commonly observed in breast, ovarian, and gastric cancers and is associated with poor prognosis. Research has focused on understanding the signaling pathways activated by ErbB-2, such as the RAS/MAP kinase and PI3K pathways, to identify potential therapeutic targets (K. Lackey, 2006).
ErbB-2 in Signal Transduction and Therapeutic Targeting
The intricate interactions between ErbB receptors and their ligands highlight the complexity of ErbB-2 signaling. These interactions influence the type and duration of intracellular signals, impacting cell functions such as growth and survival. Co-expression of multiple ErbB receptors and ligands in carcinomas suggests a network that sustains tumor growth, making the ErbB signaling pathway a key target for cancer therapy (N. Normanno et al., 2005).
Phosphoproteomics in ErbB-2 Research
Phosphoproteomics provides insights into ErbB-2 signaling by identifying phosphorylation events and interacting proteins. This approach has revealed new therapeutic targets and potential markers for assessing the efficacy of ErbB-2 inhibitors. Understanding ErbB-2 signaling through phosphoproteomic studies aids in the development of more effective cancer treatments (C. Sidhanth et al., 2018).
ErbB-2 in Breast Cancer
ErbB-2 overexpression in breast cancer correlates with poor prognosis and enhanced malignancy. Research has focused on targeting the HER-2/neu oncogene with specific agents like trastuzumab, which blocks ErbB-2 signaling and shows efficacy in treating HER-2/neu-overexpressing cancer cells. These findings underscore the potential of ErbB-2 as a target for anticancer agents (M. Hung & Y. Lau, 1999).
Translational Research in ErbB Signaling
Translational research has explored the role of ErbB signaling in cancer, focusing on molecular-targeted therapies. Novel approaches, such as the development of humanized epidermal growth factor receptor-related proteins, aim to inhibit multiple ErbB family members, showing promise in preclinical models. Such strategies could lead to new treatments for patients with ErbB-driven cancers (Xian-hua Fu et al., 2011).
properties
sequence |
VVLGVVFGI |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Receptor tyrosine-protein kinase erbB-2 (665-673) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.